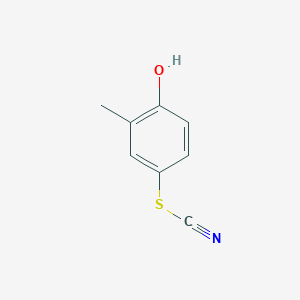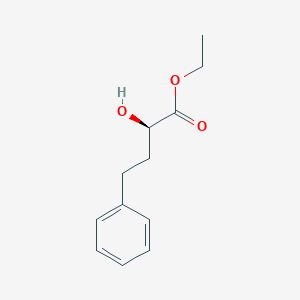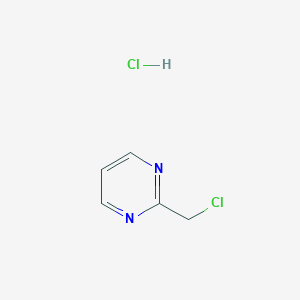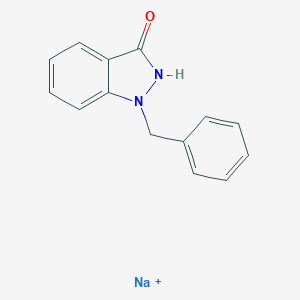
1,4-Difluoro-5,8-dihydroxyanthraquinone
Übersicht
Beschreibung
1,4-Difluoro-5,8-dihydroxyanthraquinone is a difluorinated derivative of anthraquinone, a naturally occurring organic compound. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 110-112°C. 1,4-Difluoro-5,8-dihydroxyanthraquinone has been studied for its potential use in a variety of scientific research applications, as it has shown promise in multiple biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing
1,4-Difluoro-5,8-dihydroxyanthraquinone has been used in the development of fluorescence and colorimetric sensors . These sensors have gained significant traction in diverse scientific domains, including environmental, agricultural, and pharmaceutical chemistry .
Metal Ion Detection
This compound has unique properties as a sensor, particularly its capacity to detect Cu2+ ions . The study also elucidates its fluorescence quenching mechanisms .
Interaction with Other Metal Ions
The interaction of 1,4-dihydroxyanthraquinone with Ga (III), Al (III), and In (III) ions is explored under both aqueous and non-aqueous conditions . This leads to the formation of distinctive fluorescent species .
Factors Influencing Ligand Behavior
Factors such as time dependency, temperature, solvent type, counterions, and pH levels influence the behavior of this ligand . These key parameters are systematically analyzed to understand sensor performance better .
Sensing Platform for Phosphate Anions
The utility of the 1,4-dihydroxyanthraquinone-Zn2+ probe as a versatile sensing platform for phosphate anions is investigated, particularly in live cell imaging .
LED Technology and Fluorescence Sensing
The combinations of 1,4-dihydroxyanthraquinone have applications in LED technology and fluorescence sensing . These are known to have significant promise .
Proteomics Research
1,4-Difluoro-5,8-dihydroxyanthraquinone is a specialty product for proteomics research .
Production of Therapeutic Anthraquinones
This compound is an intermediate in the production of many therapeutic anthraquinones .
Wirkmechanismus
Target of Action
The primary targets of 1,4-Difluoro-5,8-dihydroxyanthraquinone are metal ions, particularly Cu2+, Ga(III), Al(III), and In(III) ions . These ions play crucial roles in various biological processes, and their detection is of significant interest in environmental, agricultural, and pharmaceutical chemistry .
Mode of Action
1,4-Difluoro-5,8-dihydroxyanthraquinone interacts with its targets through a fluorescence quenching mechanism . This compound has the unique property of detecting Cu2+ ions, leading to fluorescence quenching . Furthermore, it forms distinctive fluorescent species when interacting with Ga(III), Al(III), and In(III) ions under both aqueous and non-aqueous conditions .
Result of Action
The interaction of 1,4-Difluoro-5,8-dihydroxyanthraquinone with metal ions results in the formation of distinctive fluorescent species . This fluorescence quenching property makes it a valuable tool for sensing applications, particularly in the detection of Cu2+ ions .
Action Environment
The action of 1,4-Difluoro-5,8-dihydroxyanthraquinone is influenced by various environmental factors, including time dependency, temperature, solvent type, counterions, and pH levels . These parameters are crucial for understanding sensor performance and optimizing conditions for its use .
Eigenschaften
IUPAC Name |
1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGWLXZUCITCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453983 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-5,8-dihydroxyanthraquinone | |
CAS RN |
131401-54-2 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the significance of 1,4-Difluoro-5,8-dihydroxyanthraquinone in medicinal chemistry?
A1: 1,4-Difluoro-5,8-dihydroxyanthraquinone serves as a versatile building block for synthesizing a range of substituted anthraquinone derivatives. These derivatives, particularly those with aminoalkylamino substituents at the 1,4 positions, exhibit promising antitumor activity. [, ]
Q2: How does the structure of 1,4-Difluoro-5,8-dihydroxyanthraquinone lend itself to the synthesis of diverse analogs?
A2: The presence of fluorine atoms at the 1,4 positions of the anthraquinone core makes this compound highly reactive towards nucleophilic substitution reactions. This allows for the facile displacement of the fluorines with various diamines or monoamines, leading to a diverse library of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. [, ]
Q3: What are the potential mechanisms of action for the observed antitumor activity of the synthesized anthraquinone derivatives?
A3: While the exact mechanisms are still under investigation, research suggests that these compounds may exert their cytotoxic effects through several pathways, including:
- DNA intercalation: The planar anthraquinone core can intercalate between DNA base pairs, interfering with DNA replication and transcription. []
- Topoisomerase II inhibition: Some derivatives demonstrate an ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death. []
- Alkylating potential: Certain analogs containing chloroalkyl groups can alkylate DNA, forming crosslinks and further disrupting DNA function. []
Q4: Have any studies examined the activity of these anthraquinone derivatives in drug-resistant cancer cells?
A4: Yes, research has shown that some of these compounds, particularly those with alkylating potential and those designed with specific structural features, exhibit promising activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential to overcome resistance mechanisms commonly observed with conventional chemotherapy agents. [, ]
Q5: Are there any established analytical methods for characterizing and quantifying 1,4-Difluoro-5,8-dihydroxyanthraquinone and its derivatives?
A5: While specific analytical methods are not detailed in the provided research papers, it's highly likely that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for structural characterization, purity assessment, and quantification of these compounds. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


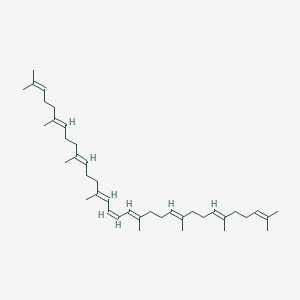
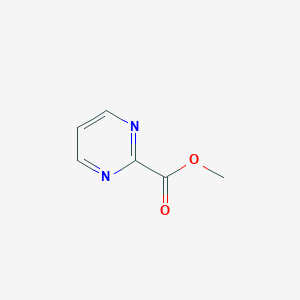
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
